

Application Notes: CaMKII (290-309) Acetate in Live-Cell Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calmodulin-Dependent Protein Kinase II(290-309) acetate*

Cat. No.: *B15619019*

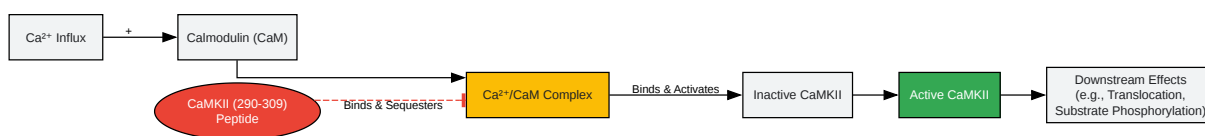
[Get Quote](#)

Introduction

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a significant role in decoding calcium signaling pathways in neurons and other cell types.^[1] It is involved in numerous cellular processes, including synaptic plasticity, learning and memory, and neurotransmitter release.^{[1][2]} CaMKII (290-309) is a synthetic peptide corresponding to the calmodulin-binding domain of the CaMKII alpha subunit.^{[2][3]} It acts as a potent and specific inhibitor by competitively binding to calmodulin, thereby preventing the activation of CaMKII.^{[2][3][4]} This property makes CaMKII (290-309) acetate an invaluable tool for dissecting the temporal and spatial dynamics of CaMKII activity in living cells.

Mechanism of Action

Under basal conditions, CaMKII is inactive due to an autoinhibitory domain that blocks the catalytic site. An influx of intracellular calcium leads to the formation of a Calcium/Calmodulin (Ca²⁺/CaM) complex. This complex then binds to the regulatory domain of CaMKII, displacing the autoinhibitory domain and activating the kinase. The CaMKII (290-309) peptide mimics this calmodulin-binding site.^[4] By introducing this peptide into a cell, it acts as a competitive antagonist to CaM, effectively sequestering it and preventing it from binding to and activating endogenous CaMKII.^{[2][3]}



[Click to download full resolution via product page](#)

CaMKII activation pathway and inhibition mechanism.

Applications in Live-Cell Imaging

The primary use of CaMKII (290-309) in live-cell imaging is to confirm that an observed dynamic process, such as protein translocation or biosensor activation, is dependent on CaMKII activity. For example, researchers have used this inhibitor to demonstrate that brief, local glutamate application triggers CaMKII translocation to synapses, and that this translocation is effectively prevented by the presence of the CaMKII (290-309) peptide.^[5]

Common live-cell imaging applications include:

- **Inhibiting Protein Translocation:** Observing fluorescently-tagged CaMKII (e.g., GFP-CaMKII) and confirming that its stimulus-induced movement to specific cellular compartments is blocked by the inhibitor.^[5]
- **Validating FRET Biosensors:** Using the peptide to abolish the signal from a FRET-based biosensor designed to report on CaMKII activity.
- **Studying Ion Channel Regulation:** Investigating the role of CaMKII in modulating ion channel activity, where the peptide is introduced into the cell via a patch pipette during electrophysiological recording combined with fluorescence imaging.^{[4][6]}

Quantitative Data

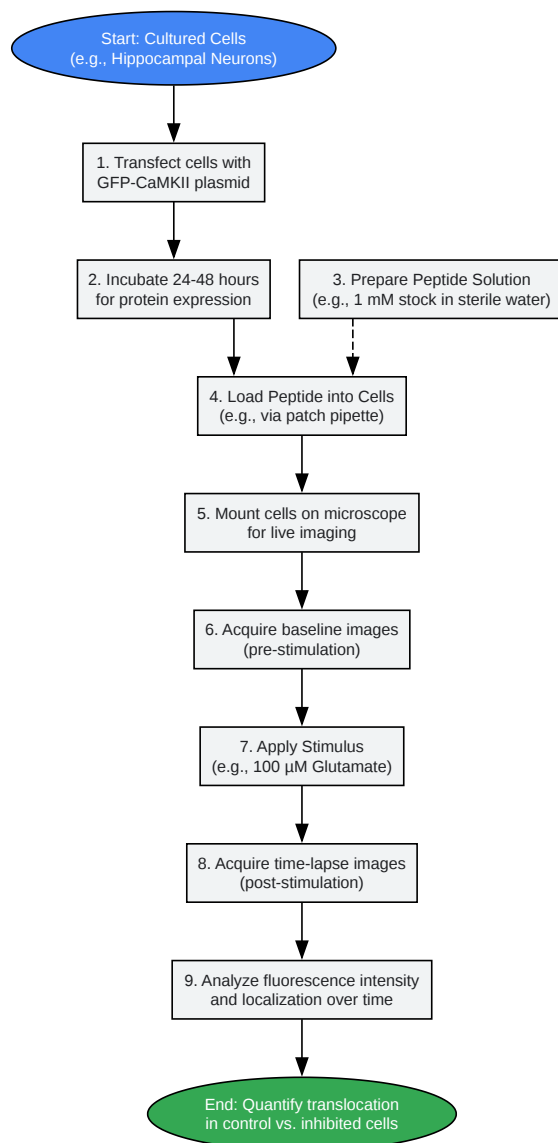
The following table summarizes key quantitative parameters for the CaMKII (290-309) inhibitory peptide.

Parameter	Value	Cell Type / Condition	Reference
IC ₅₀	52 nM	In vitro Ca ²⁺ /calmodulin-dependent protein kinase II inhibition	[7] [8] [9] [10]
Working Concentration	0.5 μM	Dialyzed into T84 cells via patch pipette	[4]
Observed Effect	~70% inhibition	Reduction of ionomycin-induced Cl ⁻ currents in T84 cells	[4]
Observed Effect	Blocked Translocation	Prevented glutamate-induced GFP-CaMKII translocation in neurons	[5]

Protocols

Protocol 1: Inhibition of Stimulus-Induced GFP-CaMKII Translocation in Cultured Neurons

This protocol is a representative workflow for using CaMKII (290-309) to verify the kinase-dependence of protein translocation observed via live-cell microscopy.



[Click to download full resolution via product page](#)

Experimental workflow for CaMKII inhibition.

Materials:

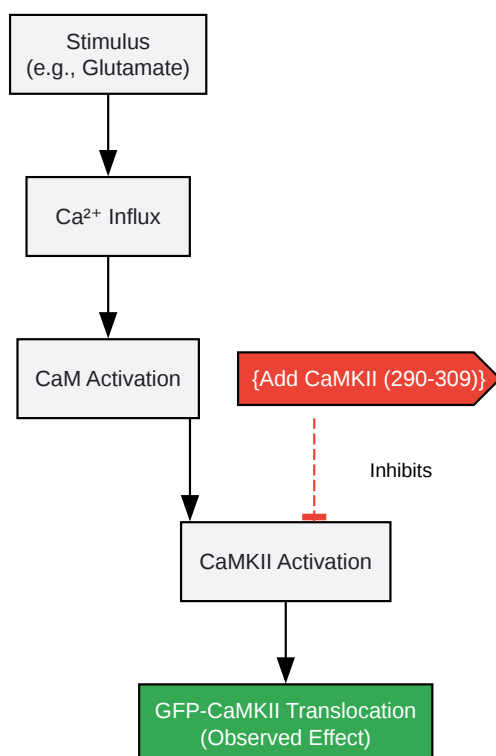
- CaMKII (290-309) acetate salt (lyophilized powder)[3]
- Sterile, nuclease-free water or appropriate buffer
- Cultured cells (e.g., primary hippocampal neurons or HEK293 cells)
- Expression plasmid for fluorescently-tagged protein (e.g., GFP-CaMKII)

- Transfection reagent
- Live-cell imaging buffer (e.g., HBSS)
- High-resolution fluorescence microscope with environmental control

Methodology:

- Cell Preparation and Transfection:
 - Plate cells on glass-bottom dishes suitable for high-resolution imaging.
 - Transfect cells with the GFP-CaMKII expression plasmid according to the manufacturer's protocol for the transfection reagent.
 - Allow 24-48 hours for sufficient expression of the fluorescent protein.
- Preparation of CaMKII (290-309) Stock Solution:
 - Reconstitute the lyophilized peptide in sterile water to a stock concentration of 1-2 mg/mL. [\[3\]](#)[\[7\]](#) Briefly vortex and centrifuge to ensure full dissolution.
 - Prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C.[\[3\]](#)
 - On the day of the experiment, dilute the stock solution to the final working concentration (e.g., 0.5 μ M) in the appropriate intracellular buffer for loading.[\[4\]](#)
- Peptide Loading into Live Cells:
 - Note: CaMKII (290-309) is a peptide and is not inherently cell-permeable. The delivery method is a critical consideration.
 - Whole-Cell Patch Clamp: This is the most cited method for introducing the peptide.[\[4\]](#)[\[6\]](#) The peptide at its final working concentration is included in the intracellular solution of the patch pipette. Upon achieving the whole-cell configuration, the peptide dialyzes into the cell cytoplasm. This method is ideal for single-cell analysis combining electrophysiology and imaging.

- Other Potential Methods: For population studies, alternative methods like microinjection or reversible permeabilization could be explored, though these require significant optimization.
- Live-Cell Imaging and Stimulation:
 - Place the dish on the microscope stage, ensuring physiological conditions (37°C, 5% CO₂).
 - Locate a healthy, transfected cell. If using patch-clamp, establish a whole-cell recording and allow several minutes for the peptide to diffuse into the cell.
 - Acquire baseline fluorescence images to establish the initial distribution of GFP-CaMKII.
 - Introduce the stimulus (e.g., by local puff application of glutamate or bath application of ionomycin) to induce CaMKII activation and translocation.[\[5\]](#)[\[11\]](#)
 - Immediately begin acquiring a time-lapse series of images to capture the dynamics of GFP-CaMKII redistribution.
- Data Analysis:
 - Define regions of interest (ROIs) corresponding to different subcellular compartments (e.g., synapse, cytosol).
 - Measure the mean fluorescence intensity within these ROIs over time.
 - Calculate the change in fluorescence intensity relative to the baseline.
 - Compare the degree of translocation in cells loaded with CaMKII (290-309) to control cells (loaded with vehicle or a scrambled peptide). A significant reduction in translocation in the presence of the inhibitor confirms the process is CaMKII-dependent.



[Click to download full resolution via product page](#)

Logical relationship of the inhibition experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. abbiotec.com [abbiotec.com]
- 3. abbiotec.com [abbiotec.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | Locally-Induced CaMKII Translocation Requires Nucleotide Binding [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]

- 7. [caymanchem.com](https://www.caymanchem.com) [[caymanchem.com](https://www.caymanchem.com)]
- 8. Calmodulin-Dependent Protein Kinase II(290-309) acetate|CAS |DC Chemicals [[dcchemicals.com](https://www.dcchemicals.com)]
- 9. Calmodulin-Dependent Protein Kinase II(290-309) acetate - Immunomart [[immunomart.com](https://www.immunomart.com)]
- 10. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 11. A Mechanism for Ca²⁺/Calmodulin-Dependent Protein Kinase II Clustering at Synaptic and Nonsynaptic Sites Based on Self-Association - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Application Notes: CaMKII (290-309) Acetate in Live-Cell Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15619019#camkii-290-309-acetate-use-in-live-cell-imaging-experiments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com